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Abstract
This technical guide provides a comprehensive review of the antiarrhythmic properties of

Craviten (also known as M-71 or butobendin), summarizing the available preclinical data from

both in vitro and in vivo studies. The information presented herein is primarily derived from

foundational studies conducted in the early 1980s. This document collates the reported

pharmacological effects, outlines the experimental methodologies employed in these seminal

studies, and presents the quantitative data in a structured format for clarity. Additionally, it

visualizes the experimental workflows and plausible signaling pathways based on the observed

effects. The aim is to offer a detailed resource for researchers and professionals engaged in

the discovery and development of novel antiarrhythmic agents.

Introduction
Craviten, chemically identified as (2S, 2'S) N, N'-dimethyl-N, N'-bis [1-(3', 4', 5' -trimethoxy-

benzoyloxy)-butyl-2]-ethylenediamine dihydrochloride, is a compound that has demonstrated

significant antiarrhythmic potential in early preclinical investigations. These studies, primarily

conducted in feline and rabbit models, have shown its efficacy in preventing and terminating

chemically induced cardiac arrhythmias. This document serves as an in-depth guide to the core

findings of these studies, with a focus on data presentation, experimental protocols, and the

visualization of key processes.
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In Vivo Antiarrhythmic Properties
In vivo studies have been pivotal in demonstrating the antiarrhythmic efficacy of Craviten in

various animal models. These experiments have primarily focused on arrhythmias induced by

specific chemical agents known to provoke cardiac dysrhythmia.

Summary of In Vivo Efficacy
The primary endpoint of these studies was the prevention or termination of induced

arrhythmias. Craviten was shown to be effective against arrhythmias induced by barium

chloride, ouabain, and adrenaline in both cats and rabbits.[1] Notably, its efficacy against

aconitine-induced arrhythmias was observed only in rabbits.[1]

Table 1: Summary of In Vivo Antiarrhythmic Efficacy of Craviten

Animal Model
Arrhythmia
Inducing Agent

Craviten Effect Reference

Cats
Barium Chloride

(BaCl2)

Prevents and

abolishes arrhythmia
[1]

Cats Ouabain
Prevents and

abolishes arrhythmia
[1]

Cats Adrenaline
Prevents and

abolishes arrhythmia
[1]

Rabbits
Barium Chloride

(BaCl2)

Prevents and

abolishes arrhythmia
[1]

Rabbits Ouabain
Prevents and

abolishes arrhythmia
[1]

Rabbits Adrenaline
Prevents and

abolishes arrhythmia
[1]

Rabbits Aconitine Prevents arrhythmia [1]

Hemodynamic and Electrophysiological Effects
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Beyond its direct antiarrhythmic effects, Craviten has been observed to influence

cardiovascular parameters. In cats, it produced hypotension and inhibited the excitability of the

sinus node, as well as atrio-ventricular and intraventricular conduction.[2] The hypotensive

effect is suggested to be a result of a direct depressing action on smooth musculature.[2]

Table 2: Hemodynamic and Electrophysiological Effects of Craviten in Cats

Parameter Effect
Postulated
Mechanism

Reference

Blood Pressure Hypotension

Direct depressing

action on smooth

musculature

[2]

Sinus Node

Excitability
Inhibited Not specified [2]

Atrio-ventricular

Conduction
Inhibited Not specified [2]

Intraventricular

Conduction
Inhibited Not specified [2]

Toxicological Data
The median lethal dose (LD50) of Craviten has been determined in several species, providing

an initial assessment of its acute toxicity.

Table 3: Acute Toxicity (LD50) of Craviten

Animal Model
Route of
Administration

LD50 Reference

Rats Intraperitoneal (i.p.) 142 mg/kg [3]

Rats Intravenous (i.v.) 15 x 8 mg/kg [3]

Mice Intraperitoneal (i.p.) 550 mg/kg [3]

Rabbits Intravenous (i.v.) 5 x 1 mg/kg [3]
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In Vitro Properties
In vitro investigations have provided further insights into the pharmacological profile of

Craviten, particularly concerning its effects on isolated tissues and cellular functions.

Spasmolytic and Antiplatelet Effects
Craviten demonstrated potent spasmolytic activity on the isolated rabbit ileum.[2] Additionally,

it was found to inhibit the ADP-induced aggregation of human platelets at a concentration of 0.2

microgram/ml.[4]

Table 4: Summary of In Vitro Effects of Craviten

Assay
Tissue/Cell
Type

Effect Concentration Reference

Spasmolytic

Activity

Isolated Rabbit

Ileum
Spasmolytic Not specified [2]

Platelet

Aggregation
Human Platelets

Inhibition of ADP-

induced

aggregation

0.2 µg/mL [4]

Experimental Protocols
The following sections detail the likely methodologies for the key experiments cited, based on

standard pharmacological practices of the era and the information available in the abstracts.

In Vivo Arrhythmia Induction Models
Objective: To assess the prophylactic and therapeutic antiarrhythmic effects of Craviten.

Animal Models: Cats and rabbits.

Arrhythmia Induction:

Barium Chloride-Induced Arrhythmia: An intravenous infusion of barium chloride solution is

administered to induce ventricular arrhythmias.
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Ouabain-Induced Arrhythmia: A digitalis glycoside, ouabain, is infused intravenously at a

constant rate until the onset of stable ventricular tachycardia.

Adrenaline-Induced Arrhythmia: A bolus injection of adrenaline is administered

intravenously to induce tachyarrhythmias.

Aconitine-Induced Arrhythmia: An infusion of aconitine is administered to induce atrial and

ventricular arrhythmias.

Drug Administration: Craviten is administered prior to the arrhythmogenic agent for

prophylactic studies or after the onset of arrhythmia for therapeutic studies.

Monitoring: The electrocardiogram (ECG) is continuously monitored to assess heart rate and

rhythm.

Animal Preparation

Arrhythmia Induction

Treatment

Outcome AssessmentCat or Rabbit Anesthesia ECG Monitoring Setup
Inducing Agent

(BaCl2, Ouabain,
Adrenaline, Aconitine)

Craviten Administration
(Prophylactic or Therapeutic)

Analysis of Arrhythmia
(Prevention or Termination)

Click to download full resolution via product page

In Vivo Arrhythmia Experimental Workflow.

Isolated Tissue (Rabbit Ileum) Protocol
Objective: To evaluate the spasmolytic activity of Craviten.
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Tissue Preparation: A segment of the rabbit ileum is isolated and mounted in an organ bath

containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95%

O2, 5% CO2).

Contraction Induction: A contractile agent (e.g., acetylcholine or histamine) is added to the

organ bath to induce smooth muscle contraction.

Drug Application: Once a stable contraction is achieved, Craviten is added to the bath in

increasing concentrations.

Measurement: The isometric tension of the ileum segment is recorded to measure the

relaxation (spasmolytic effect) induced by Craviten.

Signaling Pathways and Mechanism of Action
The precise molecular mechanism of Craviten's antiarrhythmic action has not been fully

elucidated in the available literature. However, based on its observed physiological effects, a

plausible, though speculative, signaling pathway can be proposed. The hypotensive and

spasmolytic effects suggest an action on smooth muscle, possibly involving calcium channel

modulation. The inhibition of sinus node excitability and cardiac conduction suggests a

potential interaction with cardiac ion channels.

Given that many antiarrhythmic drugs exert their effects by modulating ion channels (sodium,

potassium, calcium), it is conceivable that Craviten acts on one or more of these channels.

The inhibition of conduction could point towards sodium channel blockade, while effects on

sinus node excitability might involve calcium or "funny" current modulation.
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Hypothesized Signaling Pathway for Craviten.

Discussion and Future Directions
The foundational studies on Craviten clearly establish its antiarrhythmic potential in preclinical

models. The broad efficacy against arrhythmias induced by various agents suggests a robust

mechanism of action. However, the research landscape for this compound appears to be

limited to these early investigations.

For a comprehensive understanding of Craviten's therapeutic potential, further research is

warranted. Modern electrophysiological techniques, such as patch-clamp studies on isolated

cardiomyocytes and heterologous expression systems, would be invaluable in identifying the

specific ion channels targeted by Craviten and quantifying its effects (e.g., IC50 values for

channel blockade). Such studies would allow for a more precise classification of its

antiarrhythmic properties according to the Vaughan Williams classification.
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Furthermore, more extensive in vivo studies in various models of arrhythmia, including those

that more closely mimic human disease (e.g., ischemia-reperfusion models), would be

necessary to validate these initial findings. The relationship between its hypotensive effects and

its antiarrhythmic action also requires further investigation to understand the therapeutic

window and potential side-effect profile.

Conclusion
Craviten has demonstrated significant antiarrhythmic properties in in vivo and in vitro studies

from the 1980s. It effectively prevents and terminates chemically induced arrhythmias in animal

models and exhibits spasmolytic and antiplatelet activities. While the existing data provides a

strong rationale for its antiarrhythmic potential, a significant knowledge gap remains regarding

its precise mechanism of action at the molecular level. This technical guide consolidates the

available information to serve as a foundational resource for researchers and professionals in

the field, highlighting the need for further investigation to fully characterize the pharmacological

profile of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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